methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate
Description
Methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate (C₁₁H₁₈BrNO₅, MW 324.17) is a chiral compound featuring a bromo substituent at position 5, a tert-butoxycarbonyl (Boc)-protected amino group at position 2 (S-configuration), and a 4-oxo group. This molecule serves as a critical intermediate in peptide synthesis and pharmaceutical chemistry, where its Boc group enables selective deprotection under acidic conditions .
Properties
Molecular Formula |
C11H18BrNO5 |
|---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
methyl (2S)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |
InChI |
InChI=1S/C11H18BrNO5/c1-11(2,3)18-10(16)13-8(9(15)17-4)5-7(14)6-12/h8H,5-6H2,1-4H3,(H,13,16)/t8-/m0/s1 |
InChI Key |
REILQMSCIGJTGY-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)CBr)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)CBr)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (methanol, ether).
Deprotection: Strong acids (trifluoroacetic acid, hydrochloric acid), solvents (dichloromethane, methanol).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Deprotection: Free amino acids or peptides.
Scientific Research Applications
Methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to undergo various chemical modifications.
Biological Studies: It serves as a substrate for enzyme studies and as a probe for investigating biochemical pathways.
Industrial Applications: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access.
Protein Modification: It can modify proteins through covalent attachment, affecting their function and activity.
Signal Transduction: The compound may influence cellular signaling pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
Enantiomeric Pair: Methyl (2R)-5-Bromo-2-{[(tert-Butoxy)carbonyl]amino}-4-oxopentanoate
- Structural Difference : The R-configuration at position 2 distinguishes this enantiomer from the target compound.
- Reactivity: Both enantiomers share identical molecular formulas (C₁₁H₁₈BrNO₅) and weights (324.17), but their stereochemistry influences interactions in chiral environments. For example, enzymatic recognition or asymmetric catalysis may favor one enantiomer over the other .
- Applications : The R-enantiomer may exhibit divergent biological activity, underscoring the importance of stereochemical control in drug design.
Hydroxyl Analog: tert-Butyl (S)-2-((tert-Butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate
- Structural Difference: Replaces the bromo group with a hydroxyl substituent (C₁₄H₂₅NO₆, MW 303.35).
- Reactivity : The hydroxyl group is a poor leaving group compared to bromine, rendering this compound unsuitable for nucleophilic substitution reactions. However, it may participate in esterification or oxidation pathways.
- Applications : Likely used in synthetic routes requiring hydroxyl-directed functionalization rather than bromine-mediated cross-coupling .
Fluorinated Peptide Mimetic: z-VDVAD-fmk
- Structural Difference : Features a fluoro substituent and extended peptide-like chains (e.g., valyl-alanyl-aspartyl motifs).
- Reactivity: The fluorine atom enhances metabolic stability compared to bromine, while the Boc-protected amino group aligns with strategies for controlled deprotection in peptide synthesis.
- Applications : Functions as a caspase inhibitor in apoptosis studies, highlighting how halogen choice (Br vs. F) tailors compounds for specific biological targets .
Benzyloxycarbonyl-Protected Analog: (5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium
- Structural Difference: Uses a benzyloxycarbonyl (Cbz) group instead of methyl ester for amino protection.
- Reactivity: Cbz requires hydrogenolysis for deprotection, which is harsher than the acidic conditions needed for Boc removal. This limits compatibility with acid-sensitive substrates.
- Applications : Preferred in orthogonal protection strategies where Boc and Cbz groups are used sequentially .
Tabulated Comparison of Key Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | Protection Group | Key Reactivity/Applications |
|---|---|---|---|---|---|
| Target Compound (S-configuration) | C₁₁H₁₈BrNO₅ | 324.17 | 5-Bromo | Boc | Peptide synthesis, cross-coupling |
| R-Enantiomer | C₁₁H₁₈BrNO₅ | 324.17 | 5-Bromo | Boc | Chiral drug intermediates |
| Hydroxyl Analog | C₁₄H₂₅NO₆ | 303.35 | 5-Hydroxy | Boc | Esterification, oxidation reactions |
| z-VDVAD-fmk | Complex peptide | N/A | 5-Fluoro | Boc | Caspase inhibition, apoptosis studies |
| Benzyloxycarbonyl Analog | C₂₀H₂₈N₂O₆S | 424.51 | Cbz group | Boc + Cbz | Orthogonal protection strategies |
Q & A
Q. What are the optimal synthetic routes for methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves sequential protection, bromination, and esterification steps. For example, tert-butoxycarbonyl (Boc) protection of the amino group is critical to prevent undesired side reactions. A reported approach (similar to Reference Example 3 in ) uses fluorenylmethoxycarbonyl (Fmoc)-protected intermediates, with LC-MS monitoring to confirm intermediate purity (m/z 611 [M+H]⁺ observed in ). Key factors include:
- Temperature control : Maintaining ≤0°C during bromination to minimize β-elimination.
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for Boc protection, as polar aprotic solvents enhance reactivity .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity, as validated by ’s molecular formula (C11H18BrNO5) and LC-MS retention time analysis .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- LC-MS : Monitors molecular ion peaks (e.g., m/z 324.17 for C11H18BrNO5) and detects impurities (e.g., de-Boc byproducts at m/z 224.1) .
- NMR : ¹H NMR (400 MHz, CDCl₃) identifies stereochemistry at C2 (δ 4.2–4.4 ppm for the chiral center) and confirms the tert-butyl group (δ 1.4 ppm, singlet) .
- IR Spectroscopy : Validates carbonyl stretches (C=O at ~1720 cm⁻¹ for the ester and oxo groups) .
Advanced Research Questions
Q. How can researchers ensure stereochemical integrity during synthesis, particularly at the C2 position?
Methodological Answer:
- Chiral Auxiliaries : Use (2S)-configured starting materials, such as Boc-L-glutamate derivatives, to enforce correct stereochemistry .
- Low-Temperature Coupling : Employ carbodiimide-based coupling reagents (e.g., DCC/HOBt) at –20°C to suppress racemization during amino acid activation .
- Monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase resolves enantiomeric excess (>98% ee) .
Q. What strategies mitigate side reactions such as β-elimination or racemization?
Methodological Answer:
- Protection Schemes : The Boc group stabilizes the amino moiety, while methyl ester protection of the carboxylate prevents nucleophilic attack .
- Additives : DMAP (4-dimethylaminopyridine) suppresses β-elimination during bromination by scavenging HBr .
- Inert Atmosphere : Conduct reactions under argon to prevent oxidation of the oxopentanoate moiety .
Q. How does the bromo substituent at C5 influence reactivity in peptide coupling or cross-coupling reactions?
Methodological Answer:
- Peptide Synthesis : The C5 bromo group serves as a handle for Suzuki-Miyaura cross-coupling to introduce biaryl or heteroaryl motifs in peptide side chains. Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (80°C, 12h) achieve >75% coupling efficiency .
- Stability Considerations : The electron-withdrawing bromo group increases electrophilicity at C4, requiring cautious handling of nucleophiles (e.g., amines) to avoid Michael adduct formation .
Data Contradiction and Resolution
Q. Discrepancies in reported LC-MS retention times for this compound: How to resolve?
Methodological Answer:
- Column Variability : Retention times vary across C18 columns (e.g., 1.55 min in vs. 2.1 min in ). Standardize using a Zorbax SB-C18 column (2.1 × 50 mm, 1.8 µm) with 0.1% formic acid in water/acetonitrile .
- Ionization Artifacts : Adduct formation (e.g., [M+Na]⁺ vs. [M+H]⁺) can skew results. Use high-resolution MS (HRMS) to differentiate (e.g., m/z 324.17 calculated vs. 324.16 observed) .
Application in Peptide Synthesis
Q. How is this compound utilized to introduce bromo-functionalized residues in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Resin Loading : Pre-loaded Wang resin with Fmoc-protected amine is deprotected (20% piperidine/DMF), followed by coupling with methyl (2S)-5-bromo-2-Boc-amino-4-oxopentanoate using HBTU/DIPEA (2:3 ratio) .
- Orthogonal Deprotection : TFA cleavage (95% v/v) removes the Boc group while retaining the methyl ester, enabling subsequent elongation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
